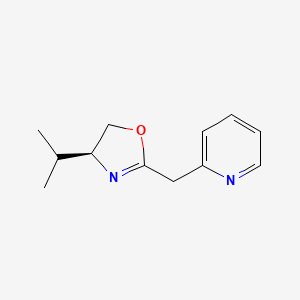

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTSYGYSDWKLDH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-bromoketone with 2-aminopyridine, followed by cyclization and bromination . The reaction conditions often include the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound exhibits potential pharmacological activities due to its interaction with biological targets. It is particularly noted for its role as a CYP1A2 inhibitor , which is relevant in drug metabolism and pharmacokinetics. The inhibition of this enzyme can affect the metabolism of various drugs, making it a candidate for further research in drug design and development .

Bioactivity

Research indicates that (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has bioactive properties that may be harnessed for therapeutic applications. Its structure allows for interactions with certain receptors and enzymes, suggesting potential uses in treating conditions influenced by these targets .

Organic Synthesis

Reactivity

The compound's oxazole ring provides a platform for various chemical reactions, including:

- Electrophilic Aromatic Substitution : The pyridine moiety can undergo substitution reactions with electrophiles, facilitating the synthesis of more complex molecules .

- Nucleophilic Substitution : The oxazole ring can react with electrophiles, allowing for acylation or alkylation processes .

- Base-Catalyzed Reactions : The compound can participate in deprotonation reactions leading to new derivatives, enhancing its utility in synthetic pathways .

These reactivities make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Potential Applications

Due to its unique chemical structure, (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole may find applications in developing advanced materials. Its ability to form stable complexes with metals could be exploited in catalysis and sensor technology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biological pathways. Specific pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Variations in Pyridyl/Oxazoline Derivatives

The following table summarizes key structural and physicochemical differences between the title compound and related oxazoline derivatives:

Electronic and Steric Effects

- Pyridin-2-ylmethyl vs. Pyridin-2-yl : The pyridin-2-ylmethyl group in the title compound introduces additional flexibility compared to rigid pyridin-2-yl substituents (e.g., in CAS A431000). This flexibility may influence metal-ligand coordination dynamics in catalytic systems .

- Trifluoromethyl Derivatives : Compounds like CAS A723430 and 1416820-34-2 incorporate electron-withdrawing CF₃ groups, enhancing oxidative stability and altering electronic properties for improved catalytic performance in electron-deficient systems .

Biological Activity

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C12H16N2O

- Molar Mass : 204.27 g/mol

- CAS Number : 217653-18-4

The structural configuration includes a pyridine ring and a dihydrooxazole moiety, which contribute to its unique biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving bioavailability.

Antibacterial and Antifungal Properties

Research indicates that (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exhibits significant antibacterial and antifungal activities. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting its potential as a new antibiotic candidate .

Enzyme Inhibition

One of the key mechanisms of action for this compound is its inhibition of collagen prolyl-4-hydroxylase. This enzyme is crucial for collagen synthesis; by inhibiting it, the compound disrupts hydroxyproline formation, leading to decreased collagen expression in cell cultures. This mechanism may have implications for treating fibrotic diseases or conditions characterized by excessive collagen production .

Potential Applications in Cancer Treatment

The compound's ability to inhibit kinases involved in cell signaling pathways positions it as a potential candidate for cancer therapy. Studies are ongoing to evaluate its efficacy against various cancer types, particularly those associated with aberrant collagen deposition.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of MRSA in vitro, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

- Fibrosis Models : In preclinical models of fibrosis, treatment with this compound resulted in reduced collagen deposition and improved tissue remodeling.

- Kinase Inhibition Assays : The compound was evaluated in kinase inhibition assays, showing significant activity against several kinases implicated in oncogenic signaling pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from chiral amino alcohols. For example, (S)-(+)-valinol or analogous amino alcohols are condensed with imidate intermediates to form the oxazoline ring. Key steps include:

- Imidate formation : Reaction of nitriles with alcohols under acidic conditions.

- Ring closure : Using reagents like thionyl chloride or PCl3 to cyclize intermediates into the dihydrooxazole structure .

- Steric control : The use of enantiopure amino alcohols ensures retention of the (S)-configuration. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) critically affect enantiomeric excess (ee >99% in optimized cases) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity and stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration; SHELX software is commonly used for refinement .

- NMR spectroscopy : Key signals include δ ~4.2–4.5 ppm (oxazoline CH2), δ ~1.0–1.2 ppm (isopropyl CH3), and pyridyl proton splitting patterns (e.g., δ ~8.5 ppm for aromatic protons) .

- Chiral HPLC or polarimetry : Validates enantiopurity (e.g., 99% ee) .

Q. What are the primary applications of this compound in non-catalytic contexts, such as medicinal chemistry or material science?

- Methodological Answer :

- Medicinal chemistry : The pyridylmethyl group enhances binding to biological targets (e.g., kinases) via π-π stacking and hydrogen bonding. Structural analogs with trifluoromethyl groups show improved metabolic stability .

- Ligand design : The oxazoline scaffold serves as a precursor for chiral ligands in asymmetric synthesis. For example, phosphine-oxazoline hybrids are used in transition-metal catalysis .

Advanced Research Questions

Q. How does the electronic and steric profile of (S)-4-isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole influence its performance in asymmetric catalysis?

- Methodological Answer :

- Steric effects : The isopropyl group creates a chiral pocket, favoring specific transition states (e.g., in Pd-catalyzed allylic alkylation).

- Electronic tuning : The pyridylmethyl group modulates electron density at the metal center, enhancing catalytic activity. For example, in Au(I) complexes, this ligand accelerates cycloisomerization reactions with >90% ee .

- Kinetic studies : Variable-temperature NMR and DFT calculations assess ligand-metal interactions and transition-state stabilization .

Q. What strategies resolve contradictions in reported catalytic efficiencies of oxazoline-based ligands across different studies?

- Methodological Answer :

- Parameter optimization : Screen solvents (e.g., toluene vs. THF), temperatures, and additives (e.g., silver salts) to reconcile discrepancies. For instance, AgOTf may suppress ligand decomposition in Pd-catalyzed reactions .

- Ligand derivatization : Introduce electron-withdrawing groups (e.g., CF3) to the pyridine ring to enhance stability and activity .

Q. How can computational methods (e.g., DFT, molecular docking) predict the enantioselectivity of reactions mediated by this ligand?

- Methodological Answer :

- Transition-state modeling : DFT calculations (e.g., B3LYP/6-31G*) identify steric clashes and non-covalent interactions (e.g., CH-π) that dictate ee.

- Docking studies : Simulate ligand-protein interactions to rationalize biological activity, such as kinase inhibition .

Q. What are the challenges in scaling up the synthesis of enantiopure (S)-4-isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.